Methyl 3-(2,4-dihydroxyphenyl)propanoate

Overview

Description

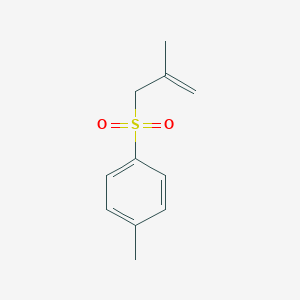

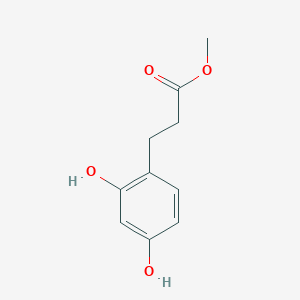

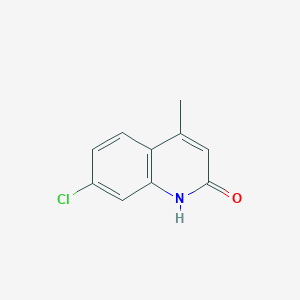

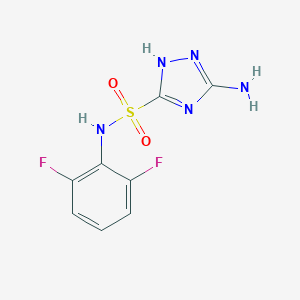

Methyl 3-(2,4-dihydroxyphenyl)propanoate is a chemical compound with the CAS Number: 17422-90-1 . It has a molecular weight of 196.2 and its molecular formula is C10H12O4 . It is a solid at room temperature .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the canonical SMILES stringCOC(=O)CCC1=C(C=C(C=C1)O)O . Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3 . Its boiling point is 348.7±11.0 °C at 760 mmHg .Scientific Research Applications

Anti-inflammatory Activities : Methyl 3-(3,4-dihydroxyphenyl)-propanoate, isolated from the tender leaves of Eucommia ulmoides Oliv., demonstrated modest inhibitory activities on LPS-induced NO production in macrophage RAW264.7 cells, indicating potential anti-inflammatory effects (Ren et al., 2021).

Synthetic Applications : The compound has been used in various synthetic routes. For instance, methyl 3-(2,4-dihydroxy-5-methoxyphenyl)propionate, a structurally related compound, was isolated from Morinda citrifolia fruits (Wang et al., 2011).

Herbicidal Properties : Methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate (dichlofop-methyl), a chemically similar compound, acts as a selective herbicide for wild oat control in wheat. It functions as a strong auxin antagonist, affecting root growth and development (Shimabukuro et al., 1978).

Chemical Synthesis : The compound is involved in syntheses of various organic molecules, such as 6-acylcoumarins, indicating its versatility in organic synthesis (Cairns et al., 1992).

Antioxidant Applications : It has been used in the preparation of antioxidants for synthetic ester lubricant oil, illustrating its potential in industrial applications (Huang et al., 2018).

Pharmaceutical Research : Danshensu derivatives, including methyl 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoate, show potent protective activities against hypoxia-induced cellular damage and exhibit anti-myocardial ischemic effects, suggesting their potential as drug candidates (Dong et al., 2009).

Chiral Separation and Drug Synthesis : The compound has been used in the synthesis and study of chiral molecules for pharmaceutical applications, such as the asymmetric synthesis of diltiazem precursors (Chen et al., 2021).

Mechanism of Action

Target of Action

It has been suggested that it exhibits antioxidant activity and has inhibitory effects on tyrosinase .

Mode of Action

Its antioxidant activity suggests that it may interact with reactive oxygen species (ros) to neutralize them, thereby protecting cells from oxidative damage . Its inhibitory effects on tyrosinase suggest that it may bind to this enzyme, preventing it from catalyzing the oxidation of phenols .

Biochemical Pathways

Its inhibitory effects on tyrosinase suggest that it may impact melanin synthesis .

Result of Action

Its antioxidant activity suggests that it may protect cells from oxidative damage . Its inhibitory effects on tyrosinase could potentially lead to a decrease in melanin production .

Safety and Hazards

Biochemical Analysis

Cellular Effects

The effects of Methyl 3-(2,4-dihydroxyphenyl)propionate on various types of cells and cellular processes are significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to have a lightening effect on ultraviolet B (UVB)-induced hyperpigmentation .

Metabolic Pathways

Methyl 3-(2,4-dihydroxyphenyl)propionate is involved in several metabolic pathways. It interacts with enzymes and cofactors, and may also affect metabolic flux or metabolite levels . Detailed information on these metabolic pathways is currently limited.

Properties

IUPAC Name |

methyl 3-(2,4-dihydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-14-10(13)5-3-7-2-4-8(11)6-9(7)12/h2,4,6,11-12H,3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGDUPZONPGNRJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=C(C=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00477778 | |

| Record name | Methyl 3-(2,4-dihydroxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00477778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17422-90-1 | |

| Record name | Methyl 3-(2,4-dihydroxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00477778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Hydroxyethyl)amino]-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol](/img/structure/B180934.png)

![6-Bromo-1,4-dioxaspiro[4.5]decane](/img/structure/B180935.png)

![3-(Piperazin-1-yl)benzo[d]isothiazole dihydrochloride](/img/structure/B180941.png)